Fesoterodine Related Impurity 10
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Overview
Description
Fesoterodine Related Impurity 10 is a process-related impurity found in fesoterodine fumarate, a muscarinic antagonist used in the treatment of overactive bladder with symptoms of urge urinary incontinence . This impurity is formed during the synthesis and degradation of fesoterodine fumarate and is identified and quantified using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Preparation Methods
The preparation of Fesoterodine Related Impurity 10 involves synthetic routes that are similar to those used for fesoterodine fumarate. The impurity can be isolated and characterized using preparative HPLC and mass spectrometry . The industrial production methods for fesoterodine fumarate involve the use of specific reaction conditions, including acid and base degradation, oxidative degradation, and photolytic degradation . These conditions can lead to the formation of various impurities, including this compound.
Chemical Reactions Analysis
Fesoterodine Related Impurity 10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated compounds .
Scientific Research Applications
Fesoterodine Related Impurity 10 has several scientific research applications, including:
Biology: It is studied for its potential biological effects and interactions with biological systems.
Medicine: It is used in the assessment of the safety and efficacy of fesoterodine fumarate formulations.
Industry: It is used in quality control and stability studies of fesoterodine fumarate products.
Mechanism of Action
Fesoterodine fumarate is a pro-drug that is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite binds to muscarinic receptors on the bladder detrusor muscle, preventing bladder contractions and increasing urinary bladder capacity . The molecular targets and pathways involved in the action of Fesoterodine Related Impurity 10 are likely to be similar to those of fesoterodine fumarate .
Comparison with Similar Compounds
Fesoterodine Related Impurity 10 can be compared with other similar compounds, such as:
Fesoterodine Impurity 1: This impurity is formed during the synthesis of fesoterodine fumarate and has a similar chemical structure.
Fesoterodine Impurity 2: This impurity is also formed during the synthesis of fesoterodine fumarate and has similar chemical properties.
Fesoterodine Impurity 3: This impurity is formed during the degradation of fesoterodine fumarate and has similar chemical reactivity.
The uniqueness of this compound lies in its specific formation conditions and its distinct chemical structure compared to other impurities .
Properties
CAS No. |
1390644-37-7 |
---|---|
Molecular Formula |
C26H35NO3 |
Molecular Weight |
409.57 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(R)-5-Hydroxymethyl Tolterodine Methacrylate; 2-Methyl-2-propenoic Acid 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl Ester; |
Origin of Product |
United States |
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